1-benzyl-3-(benzyloxy)-N-(5-acetamido-2-methoxyphenyl)-1H-pyrazole-4-carboxamide
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Description
1-benzyl-3-(benzyloxy)-N-(5-acetamido-2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrazole derivatives, including compounds similar to N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide, has been a subject of significant interest due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis involves steps like condensation followed by cyclization or multi-component reactions (MCRs), which can be achieved under various conditions to yield heterocyclic pyrazoles with potential yields. These strategies have been critical in designing more active biological agents by extending the categories of heterocyclic systems through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Pharmacological and Biological Activities
The pharmacological properties of pyrazole derivatives are under continuous investigation due to their promising therapeutic potential. Specifically, studies on compounds similar to N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide focus on their anti-cancer effects, mechanisms of action, and potential as alternative medicine. For instance, osthole, a natural product found in several medicinal plants, demonstrates multiple pharmacological actions such as neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. The underlying mechanisms of these activities are related to the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, among others, showcasing the potential of such compounds as multitarget alternative medicine (Zhang et al., 2015).
Potential Applications in Cancer Therapy
The anti-cancer properties of pyrazole derivatives are particularly noteworthy. Baicalein, another natural compound with a structure similar to pyrazole derivatives, has been found to possess anti-cancer activities through effects on cell proliferation, metastasis, apoptosis, and autophagy. Its potential as a novel anticancer drug for hepatocellular carcinoma (HCC) treatment is based on in vitro and in vivo experimental evidence, suggesting that similar compounds like N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide could have similar therapeutic potentials (Bie et al., 2017).
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-19(32)28-22-13-14-25(34-2)24(15-22)29-26(33)23-17-31(16-20-9-5-3-6-10-20)30-27(23)35-18-21-11-7-4-8-12-21/h3-15,17H,16,18H2,1-2H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJMJVRSANEYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.